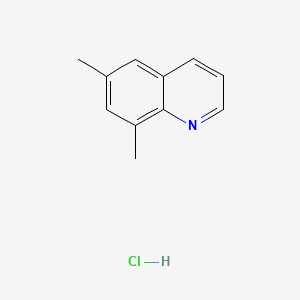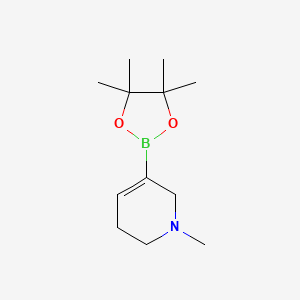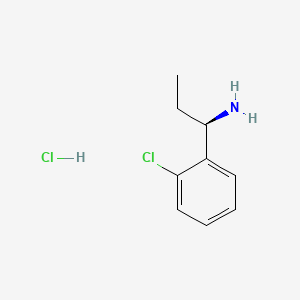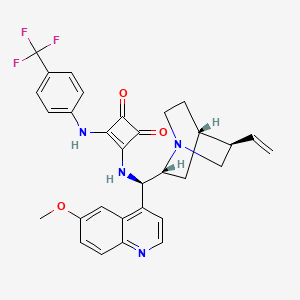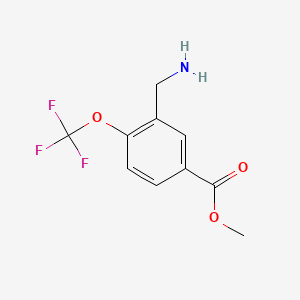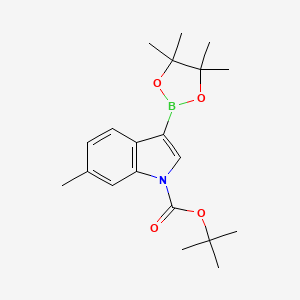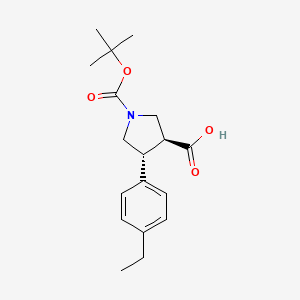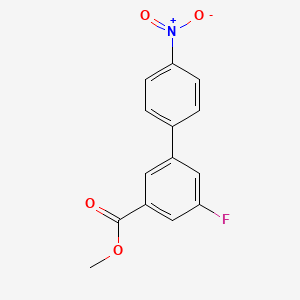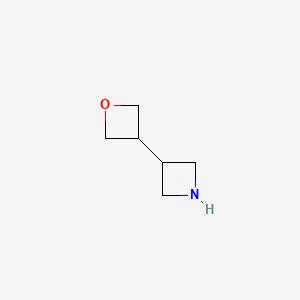
3-(Oxetan-3-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Oxetan-3-yl)azetidine” is a chemical compound that is part of the azetidine and oxetane families . These families are known for their small, polar, and non-planar motifs .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in various studies . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Molecular Structure Analysis
The molecular structure of “3-(Oxetan-3-yl)azetidine” and related compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving “3-(Oxetan-3-yl)azetidine” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Another reaction involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Aplicaciones Científicas De Investigación
Drug Discovery Applications : The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases has been accomplished using a radical addition method, known as the Minisci reaction. This process has been utilized to incorporate oxetane or azetidine into heteroaromatic systems used in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).
Synthesis of Aryloxetanes and Arylazetidines : Oxetan-3-yl and azetidin-3-yl substituents have been identified as privileged motifs in medicinal chemistry. An efficient approach to install these motifs into aromatic systems using nickel-mediated alkyl-aryl Suzuki coupling has been presented (Duncton et al., 2008).
Coupling Reactions of Azetidine and Oxetane Sulfinate Salts : These salts, easily prepared from commercially available precursors, undergo smooth coupling reactions, providing an efficient route for introducing four-membered heterocycles into indoles (Nassoy et al., 2015).
Mechanism of Azetidine and Oxetane Formation in Photoproducts : A study on the formation mechanism of azetidine and oxetane in photoproducts between thymine and cytosine reveals insights into their formation processes, important for understanding chemical reactions at the molecular level (Yang et al., 2011).
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives : A simple and efficient synthetic route has been developed for preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings. These derivatives are valuable for developing novel bioactive compounds (Gudelis et al., 2023).
Discovery of Microsomal Epoxide Hydrolase-Catalyzed Hydration of Spiro Oxetane : This study highlights the biotransformation of the oxetane moiety by microsomal epoxide hydrolase, expanding understanding of enzymatic reactions involving oxetane rings in drug metabolism (Li et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Oxetanes and azetidines continue to draw significant interest in medicinal chemistry . They are increasingly employed in medicinal chemistry, and their development has been accompanied by considerable advances in the synthesis of oxetane motifs . Future research may focus on further exploring their potential uses and developing new synthesis methods.
Propiedades
IUPAC Name |
3-(oxetan-3-yl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSNVIHCUYFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744743 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxetan-3-yl)azetidine | |
CAS RN |
1273562-98-3 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)
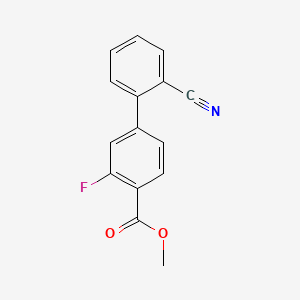
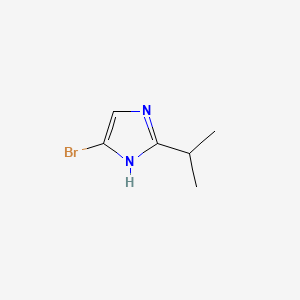
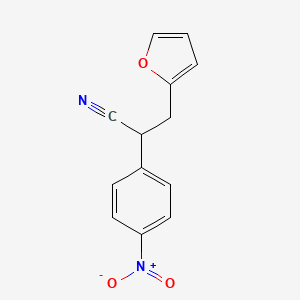
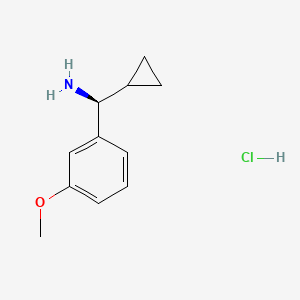
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
